molecular formula C25H23N3O2S B3298459 4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897475-12-6

4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No. B3298459
CAS RN: 897475-12-6
M. Wt: 429.5 g/mol
InChI Key: WRCURMIJRQNCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPB and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPB is complex and involves the inhibition of multiple enzymes and signaling pathways. One of the primary targets of MPB is the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. MPB has been shown to inhibit the activity of CK2, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
MPB has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects are thought to be mediated through the inhibition of specific enzymes and signaling pathways involved in cancer progression.

Advantages and Limitations for Lab Experiments

One of the primary advantages of MPB in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This makes it an attractive candidate for the development of new drugs for the treatment of cancer. However, one of the limitations of MPB is its relatively low solubility in water, which can make it challenging to work with in some experimental setups.

Future Directions

There are several future directions for research on MPB, including the development of new drugs for the treatment of cancer and the investigation of its potential applications in other areas, such as neurodegenerative diseases and inflammation. Additionally, further research is needed to understand the mechanism of action of MPB in more detail, as well as its potential side effects and toxicity.
Conclusion
In conclusion, MPB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis of MPB involves the reaction of 2-aminobenzothiazole with 3-phenoxybenzoyl chloride in the presence of triethylamine. MPB has been extensively studied for its potential applications in the development of new drugs for the treatment of cancer. Its mechanism of action involves the inhibition of multiple enzymes and signaling pathways, including the protein kinase CK2. MPB has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. While there are some limitations to working with MPB in lab experiments, its potential applications make it an attractive candidate for further research.

Scientific Research Applications

MPB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary areas of research has been in the development of new drugs for the treatment of cancer. MPB has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways involved in cancer progression.

properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-18-7-5-12-22-23(18)26-25(31-22)28-15-13-27(14-16-28)24(29)19-8-6-11-21(17-19)30-20-9-3-2-4-10-20/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCURMIJRQNCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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